molecular formula C17H14O7 B192558 Tricin CAS No. 520-32-1

Tricin

Cat. No. B192558
CAS RN: 520-32-1
M. Wt: 330.29 g/mol
InChI Key: HRGUSFBJBOKSML-UHFFFAOYSA-N
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Description

Tricin is a chemical compound that is an O-methylated flavone, a type of flavonoid . It can be found in rice bran and sugarcane . Tricin is a specialized metabolite that not only confers stress tolerance and involves in defense responses in plants but also represents a promising nutraceutical .


Synthesis Analysis

The biosynthesis of tricin involves the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase adds methoxy groups to tricetin to form tricin .


Molecular Structure Analysis

Tricin is structurally featured by a basic diphenylpropane (C6–C3–C6) backbone, which is usually made up of two benzene rings (A-ring and B-ring) and a middle pyrone ring (C-ring) .


Chemical Reactions Analysis

Tricin may function as a nucleation site for lignification and is advocated as a novel target for lignin engineering to reduce lignin content and improve biomass digestibility in grasses . Thioacidolysis is an analytical method that can be adapted to analyze both lignin monomeric composition and tricin content in the lignin polymer .


Physical And Chemical Properties Analysis

Tricin has a molecular weight of 330.29 g/mol . It is a white crystalline powder that is moderately soluble in water .

Scientific Research Applications

Biological Properties and Potential Clinical Application

Tricin, as a polyphenolic compound, shows significant biological properties including potential health benefits for human nutrition. It demonstrates pharmacological bioactivities, suggesting its suitability as a candidate for cancer chemoprevention. Its natural occurrence, physicochemical characteristics, bio/chemosynthesis, biological properties, metabolism, and toxicology are areas of active research (Jiang, Song, & Jin, 2020).

Separation and Purification for Pharmaceutical Applications

The development of methods for the separation and purification of tricin from bamboo leaves has been explored. This process is crucial for its potential use in pharmaceutical and biomedical applications, including cancer prevention (Jiao et al., 2007).

Anti-Cancer Properties

Tricin has been shown to inhibit the proliferation and invasion of C6 glioma cells, suggesting its potential as an anti-cancer agent. This activity involves the upregulation of microRNA-7, highlighting its molecular mechanisms in cancer inhibition (Chung, Wang, Yeh, & Tseng, 2018).

Anti-Diabetic Potential

Research indicates that tricin can promote glucose uptake in C2C12 myotubes, suggesting its potential as an anti-diabetic agent. It seems to activate pathways involved in both insulin-dependent and insulin-independent signaling (Kim, Go, & Imm, 2016).

Role as a Nutraceutical

Tricin is explored for its potential as a chemopreventive and anticancer agent due to its common occurrence in cereal grain plants and a wide range of health-promoting effects. Strategies to increase its accumulation in food crops have been proposed (Zhou & Ibrahim, 2010).

Chemopreventive Activity in Colon Carcinogenesis

Dietary tricin has been found to suppress inflammation-related colon carcinogenesis in animal models. It inhibits the proliferation of adenocarcinoma cells and reduces the expression of tumor necrosis factor in the colon (Oyama et al., 2009).

Anti-Inflammatory and Anti-Obesity Effects

Tricin's anti-inflammatory activity is linked to the activation of AMP-activated protein kinase (AMPK) and the inhibition of NF-κB translocation in macrophages. These properties indicate its potential use as an anti-diabetic and anti-obesity agent (Lee & Imm, 2017).

Skin Photoaging and UVB Protection

Tricin shows efficacy in protecting against UVB-induced wrinkle formation and skin damage in experimental models. This suggests its potential application in skincare and dermatology (Moon, Park, Jhee, & Yang, 2018).

Bioavailability Improvement for Drug Development

Efforts have been made to enhance the bioavailability of tricin through the synthesis of amino acid derivatives, aiming to develop effective anti-HCMV drugs (Ninomiya et al., 2011).

Anti-Obesity and Lipid Regulation

Tricin suppresses fat accumulation by downregulating AKT and mTOR in preadipocytes, indicating its potential as an anti-obesity agent and for regulating adipogenesis (Lee, Go, & Imm, 2016).

Future Directions

Current developments of bioengineering are focusing on manipulating tricin biosynthesis toward the generation of functional food as well as modifications of lignin for improving biorefinery applications . Tricin-type metabolites are widely present as soluble tricin O-glycosides and tricin-oligolignols in all grass species examined .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGUSFBJBOKSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199965
Record name Tricin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricin

CAS RN

520-32-1
Record name Tricin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tricin
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Record name Tricin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294579
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Record name Tricin
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Record name TRICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D51JZL38TQ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,600
Citations
M Li, Y Pu, CG Yoo, AJ Ragauskas - Green Chemistry, 2016 - pubs.rsc.org
… Tricin occurs in plants in either free or conjugated forms such as tricin-glycosides, tricin-lignans, and tricin-lignan-glycosides.The emergence of tricin covalently incorporated with lignin …
Number of citations: 103 pubs.rsc.org
JM Zhou, RK Ibrahim - Phytochemistry Reviews, 2010 - Springer
This review throws light on the natural occurrence and distribution of tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its conjugated forms, as more common natural plant …
Number of citations: 117 link.springer.com
PY Lam, ACW Lui, L Wang, H Liu… - Frontiers in Plant …, 2021 - frontiersin.org
… and characterization of tricin biosynthetic enzymes in the … tricin biosynthetic pathway in grasses and tricin-accumulating dicots. The characterized and potential enzymes involved in tricin …
Number of citations: 23 www.frontiersin.org
W Lan, J Rencoret, F Lu, SD Karlen, BG Smith… - The Plant …, 2016 - Wiley Online Library
… cleaving the tricin-4′–O–β bonds and to establish if the tricin remains intact, we ran the three assays on tricin and the T-(4′–O–β)-G dimer model compounds, with and without tricin-d …
Number of citations: 135 onlinelibrary.wiley.com
W Lan, F Lu, M Regner, Y Zhu, J Rencoret… - Plant …, 2015 - academic.oup.com
… Tricin was also found to cross couple with monolignols to form tricin-(4′-O-β)-linked dimers … (Zea mays) lignin revealed that the tricin moieties are found in even the highest molecular …
Number of citations: 313 academic.oup.com
Y Mu, L Li, SQ Hu - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
Tricin was evaluated as a type of tyrosinase inhibitor with good efficacy compared to arbutin. Tricin … The molecular mechanisms underlying the inhibition of tyrosinase by tricin were …
Number of citations: 47 www.sciencedirect.com
T Oyama, Y Yasui, S Sugie, M Koketsu… - Cancer Prevention …, 2009 - AACR
… tricin did not affect tumor formation in the large bowel (23). Because the concentration of tricin … are fed diets containing tricin (25–28), we hypothesized that dietary tricin may affect and …
Number of citations: 73 aacrjournals.org
JM Duarte-Almeida, G Negri, A Salatino… - Phytochemistry, 2007 - Elsevier
From sugarcane juice, a flavone, identified by spectroscopic methods as tricin-7-O-β-(6″-methoxycinnamic)-glucoside, was isolated, in addition to orientin. The tricin derivative was …
Number of citations: 149 www.sciencedirect.com
J Jiao, Y Zhang, C Liu, J Liu, X Wu… - Journal of Agricultural …, 2007 - ACS Publications
… the isolation and purification of tricin from plants using the … of tricin from AOB using the resin column chromatography and preparative HPLC technologies and the purification of tricin …
Number of citations: 118 pubs.acs.org
RD Verschoyle, P Greaves, H Cai, A Borkhardt… - Cancer chemotherapy …, 2006 - Springer
… Here, we explored safety aspects of the novel flavone tricin, a constituent of … tricin, genistein or quercetin 1,000 mg/kg daily by the oral route on five consecutive days. The ability of tricin (…
Number of citations: 81 link.springer.com

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